2,2,3-Triphenyloxirane
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Overview
Description
2,2,3-Triphenyloxirane is an organic compound with the molecular formula C20H16O. It is a type of oxirane, which is a three-membered cyclic ether. The compound is characterized by the presence of three phenyl groups attached to the oxirane ring, making it a highly substituted and sterically hindered molecule. This unique structure imparts distinct chemical properties and reactivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Triphenyloxirane can be synthesized through the asymmetric epoxidation of triphenylethylene. This reaction typically involves the use of a chiral manganese complex as a catalyst. The reaction conditions often include the presence of an oxidizing agent such as hydrogen peroxide or a peracid, and the reaction is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on optimizing the catalyst and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Triphenyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols.
Scientific Research Applications
2,2,3-Triphenyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to form bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2,3-Triphenyloxirane exerts its effects is primarily through its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 1,1,2-Triphenylethylene oxide
- Triphenylethylene oxide
- 2,2,3-Triphenyl-oxirane
Comparison: 2,2,3-Triphenyloxirane is unique due to the presence of three phenyl groups attached to the oxirane ring, which imparts significant steric hindrance and influences its reactivity. Compared to other similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable in specific synthetic applications .
Properties
CAS No. |
4479-98-5 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
LJYNYLMLKGMXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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